5-chloro-N-cyclopropyl-2-methylbenzamide
Description
5-Chloro-N-cyclopropyl-2-methylbenzamide (molecular formula: C₁₁H₁₂ClNO) is a substituted benzamide derivative characterized by a chloro group at position 5, a methyl group at position 2, and an N-cyclopropylamide moiety. Benzamides are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-chloro-N-cyclopropyl-2-methylbenzamide |
InChI |
InChI=1S/C11H12ClNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) |
InChI Key |
LELOTGTWRTVSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)NC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. The 2-methyl group in this compound may improve metabolic stability by reducing oxidative susceptibility relative to nitro or amino analogs .
Cyclopropylamide Moieties :
- In contrast, the simpler substituents in the target compound may favor synthetic versatility.
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: Methylclonazepam (), a benzodiazepine derivative, highlights the importance of chloro and nitro groups in central nervous system (CNS) drugs. The target compound’s methyl group may reduce CNS penetration compared to nitro analogs but improve selectivity. The bulky naphthalene sulfonamide in demonstrates how aromatic extensions can enhance protein-binding interactions, a feature absent in the target compound.
Agrochemical and Material Applications :
- Nitro-substituted benzamides (e.g., ) are often intermediates in herbicide synthesis, whereas methyl-substituted variants like the target compound may serve as stable intermediates in polymer or dye chemistry.
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